2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol
Description
2-(Phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol is a dihydro-pyran derivative characterized by a six-membered oxygen-containing ring with hydroxyl groups at positions 3 and 4 and a phenylmethoxymethyl substituent at position 2. Its structure combines a dihydro-pyran core with functional groups that influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-11-6-7-17-12(13(11)15)9-16-8-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDGBCAJRWMYHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C=CO2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol typically involves the reaction of a suitable dihydropyran precursor with a phenylmethoxymethylating agent. One common method is the use of benzyl chloromethyl ether in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Oxidation Reactions
The vicinal diol groups at positions 3 and 4 are susceptible to oxidation. Common oxidants like Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane can convert the diol moiety into a diketone intermediate. For example:
The phenylmethoxymethyl group stabilizes the intermediate through electron-donating effects, potentially directing regioselectivity in subsequent reactions .
Acid-Catalyzed Hydrolysis
The benzyl ether (phenylmethoxymethyl) group undergoes hydrolysis under acidic conditions. For instance, in HCl (pH 2.5), cleavage of the ether bond releases benzyl alcohol and generates a hemiacetal intermediate, which may further decompose:
Similar hydrolysis kinetics are observed in related dihydropyrans, with half-lives as short as 18.8 minutes under strong acidic conditions .
Thermal Decomposition
Thermal stability is reduced by substituents like the phenylmethoxymethyl group. Studies on methyl-substituted dihydropyrans show that each methyl group lowers activation free energy by ~6 kJ/mol . Extrapolating this trend, the bulky phenyl group likely destabilizes the compound, leading to decomposition pathways such as:
| Compound | Activation Free Energy (ΔG‡, kJ/mol) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Unsubstituted dihydropyran | 196 | 202 |
| 2-Phenylmethoxymethyl analog | Estimated: 183–190 | Estimated: 190–200 |
Decomposition likely proceeds via retro-Diels-Alder mechanisms or ring-opening followed by fragmentation .
Ring-Opening Reactions
The dihydropyran ring undergoes nucleophilic ring-opening under acidic or basic conditions. For example:
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Acidic conditions : Protonation of the ring oxygen facilitates nucleophilic attack, yielding a diol derivative:
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Basic conditions : Hydroxide ions attack the electrophilic C-5 position, cleaving the ring and forming a linear diol .
Catalytic Transformations
The compound participates in metal-catalyzed reactions:
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TiCl₄-mediated reactions : The diol groups act as chelating agents, enabling cyclization or coupling with nucleophiles like silyl ethers .
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Pd-catalyzed cross-couplings : The aryl group facilitates Suzuki-Miyaura or Heck reactions, though steric hindrance from the phenylmethoxymethyl group may limit reactivity .
Functionalization via Condensation
The hydroxyl groups enable condensation with carbonyl compounds. For example, reaction with aldehydes forms acetals or spirocyclic derivatives:
Such reactions are critical for synthesizing complex heterocycles .
Scientific Research Applications
2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The phenylmethoxymethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol and related compounds:
Key Analysis:
Substituent Effects :
- The phenylmethoxymethyl group in the target compound introduces steric bulk and lipophilicity compared to D-galactal’s hydroxymethyl group. This may reduce solubility in polar solvents but enhance membrane permeability in biological systems .
- Acetylated derivatives (e.g., diacetate) exhibit improved stability and are used in protection-deprotection strategies during synthesis .
Stereochemistry :
- D-Galactal exists in the (2R,3R,4R) configuration, while analogs like (2R,3S,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol hydrochloride demonstrate how stereochemical variations impact crystallization and reactivity .
Functional Group Diversity :
- The phosphonate analog introduces a phosphorus-containing group, enabling unique reactivity in catalytic processes or as a transition-state mimic in enzyme inhibition .
Safety and Handling :
- D-Galactal requires storage at 2–8°C under inert conditions due to hygroscopicity and sensitivity to oxidation . The phenylmethoxymethyl derivative may pose similar hazards (e.g., skin/eye irritation) but requires empirical validation.
Biological Activity
2-(Phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol, also known as 6-benzylglucal, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, toxicity profiles, and relevant case studies.
- Molecular Formula : C₁₁H₁₄O₃
- Molecular Weight : 194.23 g/mol
- CAS Number : 69515-54-4
Pharmacological Profile
-
Receptor Interaction :
- Research has indicated that derivatives of dihydro-2H-pyran compounds exhibit significant affinity for adenosine receptors, particularly A2A and A3 subtypes. For instance, a synthesized diastereoisomer demonstrated a Ki value of 3.76 nM for the A2A receptor, indicating strong binding affinity and potential for therapeutic applications in anti-inflammatory pathways .
- Antimicrobial Activity :
- Cytotoxic Effects :
Toxicity Profile
The toxicity of the compound has been assessed through various studies:
- Acute Toxicity : The acute oral LD50 for related compounds in rats has been reported between 1640 and 3740 mg/kg body weight. Symptoms included staggering and respiratory distress .
- Irritation Potential : Dermal exposure studies indicated that undiluted forms of related compounds can cause skin and eye irritation in laboratory animals .
Case Study 1: Synthesis and Evaluation of Dihydro-Pyran Derivatives
A study focused on synthesizing various dihydro-pyran derivatives to evaluate their biological activities. One derivative demonstrated high selectivity for adenosine receptors and was tested for its anti-inflammatory effects in vivo. The results showed a marked reduction in inflammation markers in treated subjects compared to controls.
Case Study 2: Antimicrobial Screening
In another study, a series of compounds including 2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol?
- Methodological Answer : A common approach involves esterification or etherification of 2-hydroxymethyl-3,4-dihydro-2H-pyran derivatives. For example, a procedure using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in dichloromethane (DCM) can introduce substituents like phenylmethoxymethyl groups. Post-reaction, purification via column chromatography is critical to isolate the diol product . Protecting groups (e.g., acetyl) may be employed to stabilize hydroxyl groups during synthesis, as seen in analogous dihydropyran derivatives .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming stereochemistry and substitution patterns. Mass spectrometry (MS) verifies molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. Differential Scanning Calorimetry (DSC) can evaluate thermal stability, referencing physical property models for validation .
Q. What safety precautions are necessary during handling and storage?
- Methodological Answer : The compound’s flammability and potential for skin/eye irritation require:
- Use of flame-resistant lab equipment and avoidance of open flames.
- Personal protective equipment (PPE): nitrile gloves, goggles, and lab coats.
- Storage in airtight containers under inert gas (e.g., nitrogen) at 2–8°C, away from oxidizers or strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How can stereochemical outcomes of the diol groups be controlled during synthesis?
- Methodological Answer : Stereoselective synthesis may involve chiral catalysts or enzymatic resolution. For example, asymmetric hydrogenation or kinetic resolution using lipases can enforce specific configurations. Computational modeling (e.g., DFT calculations) predicts energy barriers for epimerization, guiding reaction conditions (temperature, solvent polarity) to minimize racemization .
Q. How do computational models for physical properties (e.g., solubility, partition coefficients) compare with experimental data?
- Methodological Answer : Models like the Peng-Robinson equation or Antoine equation predict boiling points, vapor pressure, and solubility. Experimental validation via gas chromatography (GC) or shake-flask methods is critical. Discrepancies often arise from neglecting hydrogen-bonding effects of the diol moiety, requiring corrections to computational parameters .
Q. What strategies mitigate side reactions (e.g., over-esterification or oxidation) during synthesis?
- Methodological Answer :
- Over-esterification : Use stoichiometric control (limiting acylating agents) and monitor reaction progress via thin-layer chromatography (TLC).
- Oxidation : Employ inert atmospheres (argon/nitrogen) and antioxidants (e.g., BHT).
- Byproduct formation : Optimize catalyst loading (e.g., DMAP at 0.1 equiv) and reaction time to balance efficiency and selectivity .
Q. How can researchers resolve contradictions in reported reaction yields for similar dihydropyran derivatives?
- Methodological Answer : Systematic analysis of variables (catalyst type, solvent polarity, temperature) is key. For example, Pd(OAc)₂ vs. Pd(PPh₃)₄ in cross-coupling reactions may yield divergent results. Design of Experiments (DoE) frameworks identify critical factors, while kinetic studies reveal rate-limiting steps .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
